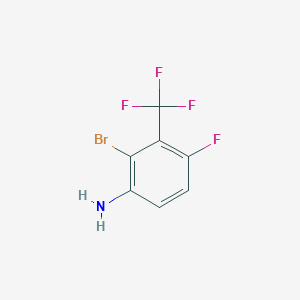

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPACHMIKOCFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of Highly Functionalized Anilines: A Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline

A Note on the Subject Compound: Initial searches for detailed technical information on 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline did not yield a specific CAS number or comprehensive data. This suggests that it may be a novel or less-characterized compound. This guide will therefore focus on the closely related and commercially available isomer, 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0) . The principles of synthesis, reactivity, and application discussed herein are expected to be broadly applicable to other isomers of bromo-fluoro-trifluoromethyl-substituted anilines.

Introduction

Polysubstituted anilines are foundational scaffolds in modern medicinal chemistry and materials science. The strategic placement of various functional groups on the aniline ring can profoundly influence the molecule's steric and electronic properties, thereby fine-tuning its biological activity and material characteristics. 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a prime example of such a highly functionalized building block, offering multiple reaction sites for diversification and possessing a unique combination of substituents that are highly sought after in drug discovery.

The presence of a bromine atom provides a versatile handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atom and the trifluoromethyl group, both common in contemporary pharmaceuticals, can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability. This technical guide provides an in-depth look at the synthesis, properties, and potential applications of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the key properties of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline.

| Property | Value |

| CAS Number | 159329-03-0[1] |

| Molecular Formula | C₇H₄BrF₄N |

| Molecular Weight | 258.01 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted anilines like 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline often involves a multi-step sequence that requires careful control of regioselectivity. A plausible synthetic route, based on established organic chemistry principles, is outlined below. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.

Proposed Synthetic Pathway

A common strategy for synthesizing such a molecule would likely start from a more readily available substituted aniline or nitrobenzene and introduce the required functional groups in a stepwise manner. For instance, a plausible route could involve the bromination of a fluoro-trifluoromethyl-substituted aniline.

Step-by-Step Experimental Protocol: Electrophilic Bromination

This protocol describes a general method for the regioselective bromination of an activated aromatic ring, which is a key step in the synthesis of the title compound.

-

Reaction Setup: To a solution of the starting aniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise at room temperature. The use of NBS as a brominating agent is preferred over elemental bromine for its milder reaction conditions and better handling safety.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (saturated aqueous sodium chloride solution) to remove the DMF and other water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired brominated aniline.

Caption: A generalized workflow for the synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline makes it a valuable intermediate in the synthesis of various biologically active molecules.

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The functional groups on this particular aniline can be tailored to interact with specific residues in the ATP-binding pocket of kinases.

-

Agrochemicals: Fluorinated compounds often exhibit enhanced efficacy and targeted activity in agrochemical applications. This compound can serve as a key intermediate in the synthesis of novel herbicides and pesticides.

-

Advanced Materials: Modified anilines are utilized in the development of polymers and other functional materials where specific electronic and physical properties are desired.

The bromine atom can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. The amino group can be acylated, alkylated, or used to form heterocyclic rings, further expanding the molecular diversity that can be accessed from this building block.

Caption: Major application areas for derivatives of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. The following guidelines are based on general safety protocols for similar aromatic amines and brominated compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat and ensure that skin is not exposed.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from oxidizing agents.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Caption: A summary of the safety and handling workflow for chemical reagents.

Conclusion

References

Sources

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline molecular weight

An In-depth Technical Guide to 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Halogenated anilines are cornerstone building blocks in modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical agents. The strategic incorporation of bromine, fluorine, and trifluoromethyl groups onto an aniline core imparts unique physicochemical properties that can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide focuses on a specific, highly functionalized intermediate: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline. Its unique substitution pattern makes it a valuable, albeit highly specific, reagent for accessing novel chemical space in drug development programs.

This document provides a comprehensive overview of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline, including its core chemical properties, a proposed protocol for its synthesis, and a discussion of its potential applications in pharmaceutical research. As direct experimental data for this precise isomer is not extensively published, this guide synthesizes information from closely related analogues to provide an expert, data-driven perspective for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of a chemical entity are critical for its application in synthesis. The molecular weight and predicted properties of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline are presented below. For context and to provide a robust dataset for experimental planning, this information is supplemented with verified data from several structurally similar isomers.

Core Properties of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

-

Molecular Formula: C₇H₄BrF₄N

-

Molecular Weight: 258.01 g/mol

-

CAS Number: Not broadly available for this specific isomer.

Comparative Physicochemical Data of Related Isomers

The following table summarizes key physical properties of closely related bromo-(trifluoromethyl)aniline isomers. This data serves as a valuable proxy for estimating the properties of the title compound, suggesting it is likely a liquid or low-melting solid at room temperature with a density significantly greater than water.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Form | Density (g/mL) | Boiling Point (°C) | Refractive Index (n20/D) |

| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | 240.02 | Liquid | 1.675 | --- | 1.522 |

| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | 240.02 | --- | 1.71 | 84-86 / 5 mmHg | 1.532 |

| 2-Bromo-4-(trifluoromethyl)aniline | 57946-63-1 | 240.02 | --- | 1.7 | 109-110 / 10 mmHg | 1.524 |

| 2-Bromo-4-(trifluoromethoxy)aniline | 175278-17-8 | 256.02 | --- | 1.693 | 209 | 1.504 |

Data sourced from Sigma-Aldrich and ChemBK.[2][3][4]

Proposed Synthesis Protocol

Proposed Reaction Scheme

A proposed synthesis route for 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline.

Step-by-Step Methodology

This protocol is adapted from general procedures for the bromination of substituted anilines.[5]

1. Materials and Equipment:

-

4-Fluoro-3-(trifluoromethyl)aniline (starting material)

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

2. Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled aniline solution over 30-60 minutes. The slow addition is crucial to control the reaction exotherm and minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and then brine to remove DMF and unreacted NBS.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline.

Causality and Experimental Choices:

-

Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves both the aniline substrate and the NBS, facilitating a homogenous reaction.

-

Brominating Agent (NBS): NBS is a mild and selective source of electrophilic bromine, which is ideal for controlled monobromination of activated aromatic rings like anilines. Using elemental bromine (Br₂) could lead to over-bromination and harsher reaction conditions.

-

Temperature Control: Starting the reaction at 0°C helps to control the reactivity of the system, enhancing the regioselectivity of the bromination. The amino group is a strong activating group, and low temperatures temper its effect.

Workflow Visualization

Sources

An In-Depth Technical Guide to 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline. It is critical for researchers to note a common point of ambiguity with this compound. The user-specified name, 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline, corresponds to CAS Number 1805249-14-2 . However, a significant portion of available literature and supplier data refers to a closely related isomer, 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS Number 159329-03-0) . This guide will focus on the user-specified compound while drawing comparisons to its better-documented isomer to provide a broader, more practical context for laboratory applications. Both molecules are recognized as valuable fluorinated building blocks in the fields of medicinal chemistry and materials science.[1]

Part 1: Core Physicochemical Properties

The fundamental properties of these halogenated anilines dictate their behavior in both storage and reaction conditions. The strategic incorporation of bromo, fluoro, and trifluoromethyl substituents creates a unique electronic and steric environment, influencing reactivity and potential biological activity.[1]

Table 1: Physical Properties of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

| Property | Value | Source(s) |

| CAS Number | 1805249-14-2 | [2] |

| Molecular Formula | C₇H₄BrF₄N | [2] |

| Molecular Weight | 258.01 g/mol | [2] |

| Physical Form | White to Yellow Solid | |

| Melting Point | Data Not Available | [3] |

| Boiling Point | Data Not Available | [3] |

| Density | Data Not Available | [3] |

| Solubility | Data Not Available | [3] |

| Storage Temperature | 2-8 °C | |

| Purity | Typically ≥95% | [3] |

| InChI Key | JTPACHMIKOCFFN-UHFFFAOYSA-N |

Table 2: Comparative Physical Properties of Isomer: 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline

| Property | Value | Source(s) |

| CAS Number | 159329-03-0 | [4][5] |

| Molecular Formula | C₇H₄BrF₄N | [4] |

| Molecular Weight | 258.01 g/mol | [4] |

| Physical Form | Solid or Semi-Solid | |

| Boiling Point | 221.3 ± 40.0 °C (Predicted) | [5] |

| Density | 1.771 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | Room Temperature, Inert Atmosphere | |

| InChI Key | AZBUGWKAHLMONU-UHFFFAOYSA-N | [1] |

Part 2: Molecular Structure and Spectral Characterization

The arrangement of the substituents on the aniline ring is paramount to the molecule's reactivity and its interactions with biological targets.

Caption: Structure of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline.

Spectroscopic Insights

While specific spectral data for CAS 1805249-14-2 is not publicly available, the expected characteristics can be inferred from its structure. Researchers can use the following as a guide for characterization:

-

¹H NMR: Signals corresponding to the aromatic protons and the amine (-NH₂) protons would be expected. The coupling patterns will be complex due to splitting from both the adjacent ¹⁹F atom and other protons.

-

¹³C NMR: Resonances for the six aromatic carbons, with their chemical shifts influenced by the attached substituents, would be observed. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Two distinct signals are expected: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethyl group.

-

FT-IR: Key vibrational bands would include N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹), C-F stretching (around 1000-1300 cm⁻¹), and C-Br stretching (typically below 600 cm⁻¹).[4]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, C₇H₄BrF₄N. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4]

Part 3: Safety and Handling

Proper handling of halogenated anilines is crucial due to their potential toxicity. The available safety data indicates differences in the hazard profiles of the two isomers.

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline (CAS 1805249-14-2)

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P264, P270, P301+P312, P330

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS 159329-03-0)

-

Signal Word: Danger

-

Pictogram: GHS06 (Skull and Crossbones)

-

Hazard Statement:

-

H301: Toxic if swallowed.

-

-

Precautionary Statements: P264, P270, P301+P310+P330, P405, P501

Expert Insight: The higher hazard classification ("Danger", H301) for the 4-bromo isomer suggests greater acute oral toxicity compared to the 2-bromo isomer ("Warning", H302). Researchers must consult the specific Safety Data Sheet (SDS) for the exact material being handled and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Part 4: Synthesis, Reactivity, and Applications

Synthetic Protocol

A specific synthesis for 2-bromo-4-fluoro-3-(trifluoromethyl)aniline is not detailed in the available literature. However, a plausible synthetic route for the isomer 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline has been described and serves as a valuable methodological reference. The key transformation is a regioselective bromination of 2-fluoro-3-(trifluoromethyl)aniline.[4]

Methodology: Ortho-Lithiation followed by Bromination [4]

-

Reaction Setup: Dissolve 2-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe. The rationale for this step is that the amino group directs the lithiation to the ortho position. Stir the mixture at this temperature for 1 hour.

-

Bromination: Introduce a solution of bromine (Br₂, 1.05 equivalents) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C. The organolithium intermediate acts as a potent nucleophile, attacking the electrophilic bromine.

-

Quenching and Work-up: After the addition is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the final product.

Caption: Representative synthesis workflow for a related isomer.

Reactivity and Applications

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is a versatile synthetic intermediate primarily due to the reactivity of its functional groups.[1]

-

The Aniline Moiety: The amino group can be readily diazotized and converted into a wide range of other functional groups. It can also participate in condensation reactions to form heterocycles.

-

The Bromine Atom: The C-Br bond serves as a key handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

This reactivity makes the compound a valuable building block in:

-

Pharmaceutical Development: The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Anilines containing this moiety are present in numerous FDA-approved drugs.[1]

-

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity, making them useful in the development of new pesticides and herbicides.[1]

-

Materials Science: Substituted anilines are investigated for their potential applications in creating materials with specific electronic or non-linear optical (NLO) properties for use in computing and data storage.[1]

References

Sources

- 1. 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline|CAS 159329-03-0 [benchchem.com]

- 2. 1805249-14-2|2-Bromo-4-fluoro-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. aablocks.com [aablocks.com]

- 5. 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, 4-Bromo-alpha,alpha,alpha,2-tetrafluoro-m-toluidine CAS#: 159329-03-0 [chemicalbook.com]

An In-Depth Technical Guide to 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine and trifluoromethyl groups into small molecules has become a cornerstone of modern drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is a trifunctional aromatic building block with significant potential in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring an amine for derivatization, a bromine atom for cross-coupling reactions, and electron-withdrawing fluorine and trifluoromethyl groups to modulate the electronic properties of the ring, makes it a highly attractive scaffold for creating diverse chemical libraries. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for its strategic use in research and development.

Physicochemical Properties and Safety Data

A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The following table summarizes the key physicochemical data for 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline.

| Property | Value | Source |

| CAS Number | 1805249-14-2 | [1] |

| Molecular Formula | C₇H₄BrF₄N | [1] |

| Molecular Weight | 258.01 g/mol | [1] |

| Physical Form | White to Yellow Solid | |

| Storage Temperature | 2-8 °C |

Safety Information:

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is classified as a hazardous substance. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H320: Causes eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P330: Rinse mouth.[1]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Proposed Synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

The key transformation is an electrophilic aromatic substitution, where a brominating agent is introduced. The amino group is a strong activating group and an ortho-, para-director. In the proposed precursor, the para position to the amine is already occupied by the fluorine atom. Therefore, bromination is expected to occur at one of the ortho positions. Steric hindrance from the bulky trifluoromethyl group would likely direct the incoming bromine atom to the less hindered C2 position.

A common and effective brominating agent for such transformations is N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) in DMF dropwise to the stirred aniline solution. The slow addition is crucial to control the reaction exotherm and minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is not widely published, this section provides a predictive analysis based on its structure and comparison with structurally similar compounds.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The amino group protons will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons attached to bromine and fluorine will also exhibit characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom attached to the ring and another for the trifluoromethyl group.

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 257 and a prominent M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine radical, followed by further fragmentation of the aromatic ring.

Reactivity and Potential Applications in Drug Discovery

The synthetic utility of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline lies in the distinct reactivity of its three functional handles: the amino group, the bromine atom, and the electron-deficient aromatic ring.

-

Amino Group Derivatization: The primary amine can readily undergo a variety of reactions, including acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to form secondary or tertiary amines. These transformations are fundamental in building more complex molecular architectures.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the C2 position.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom by strong nucleophiles under specific conditions.

The combination of these reactive sites makes 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline a valuable building block for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of therapeutic agents where a substituted aniline scaffold is a key pharmacophore.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility data of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline (CAS No. 1805249-14-2). In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles and practical methodologies required for its characterization. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this and structurally related molecules. The guide covers theoretical solubility considerations, detailed experimental protocols for solubility determination, strategies for solvent selection, and critical safety and handling procedures.

Introduction

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and agrochemical research and development. Its chemical structure, characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline backbone, suggests a complex solubility profile. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological screening.

This guide is structured to provide both the theoretical underpinnings and the practical "how-to" for approaching the solubility of a novel or sparsely characterized compound like 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline. By following the principles and protocols outlined herein, researchers can generate reliable solubility data, enabling informed decisions in their scientific endeavors.

Theoretical Framework for Solubility

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution.[1] This equilibrium is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[2] For 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline, several structural features will influence its solubility in various solvents.

Key Molecular Descriptors Influencing Solubility:

-

Polarity: The aniline moiety provides a polar functional group capable of hydrogen bonding. However, the presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl) reduces the basicity of the amine and alters the overall molecular polarity.

-

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. The propensity for hydrogen bonding will significantly impact solubility in protic solvents like water and alcohols.

-

Molecular Size and Surface Area: Larger molecules generally exhibit lower solubility due to the increased energy required to form a cavity in the solvent.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions for dissolution to occur. A high crystal lattice energy will lead to lower solubility.

Predictive Models for Solubility:

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can provide estimations of solubility.[3][4] These models correlate structural features of molecules with their physicochemical properties.[5][6] For halogenated aromatic compounds, QSPR models can be particularly useful in predicting aqueous solubility.[3] While predictive models are a valuable starting point, experimental verification is crucial for obtaining accurate solubility data.

Strategic Solvent Selection

The choice of solvent is critical for both experimental solubility determination and for the intended application of the compound. A systematic approach to solvent selection can save time and resources.

Solvent Selection Workflow:

The following diagram outlines a logical workflow for selecting appropriate solvents for solubility studies.

Caption: A stepwise approach to selecting solvents for solubility determination.

Recommended Solvents for Initial Screening:

Based on the structure of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline, the following solvents are recommended for an initial qualitative assessment of solubility.

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Potential for hydrogen bonding with the amine and fluorine moieties. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Capable of dipole-dipole interactions. |

| Nonpolar | Toluene, Hexane, Dichloromethane | To assess solubility based on the aromatic and halogenated portions of the molecule. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following protocols are designed to be robust and reproducible.

Safety Precautions

Hazard Identification: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline and its structural analogs are considered hazardous. They are often harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7] Always consult the Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Skin Protection: A laboratory coat.

-

Respiratory Protection: Work in a well-ventilated fume hood.

Waste Disposal: Dispose of all waste containing 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline as hazardous chemical waste in accordance with local, state, and federal regulations.[8][9][10]

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

Protocol Workflow:

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Steps:

-

Preparation: Add an excess amount of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent and analyze the concentration of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13][14][15]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility assays are often used in early-stage drug discovery for rapid screening. These methods measure the concentration at which a compound precipitates from a solution, typically prepared by diluting a concentrated stock solution (e.g., in DMSO).

Key Considerations:

-

Kinetic solubility values are generally higher than thermodynamic solubility values.

-

The results can be influenced by the experimental conditions, such as the rate of dilution and the incubation time.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Example Solubility Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

Interpreting the Results:

-

Effect of Solvent Polarity: Analyze the trend in solubility with respect to the polarity of the solvents. This will provide insights into the dominant intermolecular forces governing dissolution.

-

Impact of Temperature: If solubility is determined at different temperatures, the thermodynamic parameters of dissolution (enthalpy and entropy) can be calculated using the van 't Hoff equation.[16][17][18]

-

Implications for Applications: Relate the solubility data to the intended application. For example, high solubility in a particular solvent may be desirable for a reaction medium, while controlled, lower solubility might be preferred for a sustained-release formulation.

Conclusion

This technical guide has provided a comprehensive roadmap for addressing the solubility of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline. By combining a theoretical understanding of the factors influencing solubility with robust experimental methodologies, researchers can generate the critical data needed for the successful application of this compound. The emphasis on systematic solvent selection and rigorous safety protocols ensures that the process of solubility determination is both efficient and safe. The principles and techniques outlined in this guide are broadly applicable to the characterization of other novel chemical entities.

References

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. [Link][4]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

Prat, D., et al. (2013). Sanofi's solvent selection guide: a step toward more sustainable processes. Organic Process Research & Development, 17(12), 1517-1525. [Link][19][20]

- Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(1), 49-62.

- Babu, R. J., & Brogden, N. K. (2020). Solubility and Solubilization in the Pharmaceutical Field. Springer.

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 7. [Link][21]

- Jouyban, A. (2010).

-

Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [Link][15]

-

PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link][7]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link][1]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. [Link][17]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][12]

-

Gujarat Fluorochemicals Limited. (2018, February 5). Safety Data Sheet. [Link][22]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Tabla de miscibilidad de disolventes [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Solubility - Wikipedia [en.wikipedia.org]

- 17. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Solubility [chem.fsu.edu]

- 19. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 20. pubs.acs.org [pubs.acs.org]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. gfl.co.in [gfl.co.in]

Synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline from 4-fluoro-3-(trifluoromethyl)aniline

A Technical Guide to the Regioselective Synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis begins with the commercially available 4-fluoro-3-(trifluoromethyl)aniline and proceeds via a regioselective electrophilic aromatic substitution. This document elucidates the strategic considerations underpinning the choice of brominating agent and reaction conditions, provides a step-by-step experimental procedure, discusses the mechanistic basis for the observed regioselectivity, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Strategic Analysis of the Synthesis

The synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline presents a classic challenge in regioselective aromatic chemistry. The starting material, 4-fluoro-3-(trifluoromethyl)aniline, possesses a complex electronic profile. The aniline amine group (-NH₂) is a powerful activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[1][2] Conversely, the trifluoromethyl (-CF₃) and fluoro (-F) groups are both deactivating, meta-directing groups due to their strong electron-withdrawing inductive effects.

A qualitative analysis of the directing effects is as follows:

-

Amine (-NH₂): Strongly activating, directs electrophiles to positions 2 and 6 (ortho) and position 4 (para). Since the para position is blocked by the fluorine atom, it strongly directs to the ortho positions.

-

Trifluoromethyl (-CF₃): Strongly deactivating, directs electrophiles to position 5 (meta).

-

Fluoro (-F): Deactivating via induction but weakly donating via resonance, directs ortho and para. The para position is occupied by the amine. It directs to position 3 (ortho, occupied) and 5 (ortho).

The directing power of the amine group is dominant, making the positions ortho to it (positions 2 and 6) the most nucleophilic and thus the most likely sites for electrophilic attack.[1][3] Between positions 2 and 6, position 2 is sterically less hindered and electronically favored, as position 6 is flanked by the bulky trifluoromethyl group. Therefore, monosubstitution is expected to occur selectively at the C-2 position.

The choice of brominating agent is critical. Elemental bromine (Br₂) can lead to over-bromination and the formation of byproducts, especially with a highly activated ring like aniline.[4] N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it the reagent of choice for controlled monobromination of electron-rich aromatic compounds like anilines.[5] Using a polar aprotic solvent like N,N-dimethylformamide (DMF) can facilitate the reaction and enhance para-selectivity where applicable, although in this case, the primary outcome is governed by the powerful ortho-directing amine group.[5]

Recommended Synthetic Protocol

This protocol is adapted from established procedures for the bromination of substituted anilines.[6]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Fluoro-3-(trifluoromethyl)aniline | 179.11 | 10.0 g | 55.8 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 10.4 g | 58.6 (1.05 eq) | Brominating agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - | Anhydrous solvent |

| Dichloromethane (DCM) | 84.93 | 3 x 100 mL | - | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 2 x 100 mL | - | Aqueous wash |

| Brine | - | 1 x 100 mL | - | Aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent |

| Silica Gel | - | As needed | - | For chromatography |

| Eluent (Ethyl Acetate/Hexane) | - | As needed | - | For chromatography |

Equipment: 500 mL two-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath, separatory funnel, rotary evaporator, column chromatography setup.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-(trifluoromethyl)aniline (10.0 g, 55.8 mmol). Dissolve the starting material in 150 mL of anhydrous N,N-dimethylformamide (DMF).

-

Initiation: Place the flask under a nitrogen atmosphere and cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (10.4 g, 58.6 mmol) in 50 mL of anhydrous DMF. Transfer this solution to a dropping funnel.

-

Reaction: Add the NBS solution dropwise to the stirred aniline solution over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 500 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to afford the pure 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline.[7]

Mechanism of Transformation

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.

Caption: Simplified reaction mechanism pathway.

The key to the regioselectivity lies in the stability of the intermediate sigma complex.[1] When the electrophile (Br⁺) attacks at the C-2 position (ortho to the amine), the positive charge of the resulting carbocation can be delocalized across the ring and, most importantly, onto the nitrogen atom of the amine group. This provides significant resonance stabilization that is not possible if the attack occurs at other positions not activated by the amine.

Product Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: Expected to be a solid or oil.

-

¹H NMR: The aromatic region should show a distinct pattern consistent with a 1,2,4,5-tetrasubstituted benzene ring.

-

¹⁹F NMR: Signals corresponding to the -CF₃ and Ar-F groups should be present at their characteristic chemical shifts.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₇H₄BrF₄N (M.W. 256.01), showing the characteristic isotopic pattern for a compound containing one bromine atom.

-

Purity: Assessed by HPLC or GC analysis.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-Fluoro-3-(trifluoromethyl)aniline: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.[9][10] Harmful if swallowed.[9][10] It is also an oxidizer and can react violently with other materials.[11] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a fume hood.

-

N,N-Dimethylformamide (DMF): A skin and eye irritant and can be absorbed through the skin.

Consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][12][13]

References

- BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines. BenchChem.

- BYJU'S. Electrophilic Substitution Reaction of Anilines. BYJU'S.

- ChemicalBook. (n.d.). 2-Bromo-4-fluoroaniline synthesis. ChemicalBook.

- Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube.

- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.

- Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?. Sathee Forum.

- Sigma-Aldrich. (2025). 4-Fluoro-3-(trifluoromethyl)aniline 99%. Sigma-Aldrich.

- Sigma-Aldrich. (2025). N-bromosuccinimide. Sigma-Aldrich.

- Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Testbook.

- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - N-Bromosuccinimide. Fisher Scientific.

- Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.

Sources

- 1. forum.prutor.ai [forum.prutor.ai]

- 2. testbook.com [testbook.com]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-氟-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Guide to the Synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline: Starting Materials and Strategic Execution

Introduction: The Significance of a Multi-Functional Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of designing next-generation active ingredients. The trifluoromethyl group (-CF3), in particular, is highly valued for its ability to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby augmenting membrane permeability. 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is a prime exemplar of a highly functionalized building block, offering medicinal chemists a versatile platform for molecular elaboration. The presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the amino group serves as a key site for amide bond formation and other derivatizations. This guide provides an in-depth technical overview of the viable starting materials and synthetic strategies for the preparation of this valuable intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline points to a straightforward and efficient synthetic approach. The primary disconnection involves the electrophilic bromination of a suitable aniline precursor. This leads to the identification of 4-fluoro-3-(trifluoromethyl)aniline as the principal starting material. The synthesis of this precursor, in turn, can be envisioned from a commercially available trifluoromethylated benzene derivative.

Caption: Influence of substituents on the regioselective bromination.

Recommended Synthetic Protocol

A highly effective and selective method for the bromination of anilines is the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method offers mild reaction conditions and often leads to high yields of the desired monobrominated product. [1] Experimental Protocol:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in distilled N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) dissolved in DMF dropwise to the aniline solution with vigorous stirring at room temperature. [1]3. Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline.

Data Summary and Comparison

The following table summarizes the key parameters for the proposed synthetic route.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Expected Yield |

| 1. Nitration | 1-Fluoro-2-(trifluoromethyl)benzene | Conc. H₂SO₄, Fuming HNO₃ | - | -5 to 0 | High |

| 2. Reduction | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | H₂, Raney Ni or Pd/C | Methanol | 80-90 | >90% |

| 3. Bromination | 4-Fluoro-3-(trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | Room Temp. | High (>90%) |

Conclusion

The synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is a strategically important process for providing a key building block for research and development in the pharmaceutical and agrochemical sectors. The most logical and efficient synthetic route commences with the nitration of 1-fluoro-2-(trifluoromethyl)benzene, followed by reduction to 4-fluoro-3-(trifluoromethyl)aniline. The final, crucial step is the regioselective bromination of this precursor at the 2-position, which can be achieved with high selectivity and yield using N-Bromosuccinimide. The protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a clear and actionable pathway for the synthesis of this valuable compound.

References

-

NIH. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Available from: [Link]

-

PubChem. 4-Fluoro-3-(trifluoromethyl)aniline. Available from: [Link]

-

Quick Company. Regio Selective Molecular Bromination Of Substituted Aniline. Available from: [Link]

-

NIH. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinone-Based Agrochemicals Using 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is a highly functionalized aromatic intermediate of significant interest in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a reactive amine group, a bromine atom suitable for further coupling reactions, and two distinct fluorine-containing moieties (a fluoro and a trifluoromethyl group), makes it a valuable building block for creating complex, biologically active molecules. The presence of fluorine is known to enhance the efficacy, metabolic stability, and target-binding affinity of agrochemicals such as insecticides, herbicides, and fungicides.

This document provides a detailed guide to the application of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline in the synthesis of a representative quinazolinone-based insecticide. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Application: Synthesis of a Quinazolinone Insecticide Core

The primary application detailed is the synthesis of a 7-bromo-6-fluoro-8-(trifluoromethyl)-[1][2]oxazino[2,3-b]quinazolin-4-one, a key intermediate for a novel class of insecticides. This synthesis leverages the inherent reactivity of the aniline precursor to construct the heterocyclic quinazolinone scaffold.

Causality of Experimental Design

The synthetic strategy involves a two-step process:

-

Amide Formation: The initial step is the acylation of the aniline with 2-((tert-butoxycarbonyl)oxy)acetic acid. This introduces the necessary carbon framework for the subsequent cyclization. The use of a Boc-protected acid allows for a controlled reaction, preventing unwanted side reactions. A carbodiimide coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide), in the presence of a catalyst like DMAP (4-dimethylaminopyridine), facilitates the amide bond formation under mild conditions.

-

Cyclization to Quinazolinone: The resulting amide undergoes an intramolecular cyclization to form the quinazolinone ring. This is typically achieved by heating in the presence of a dehydrating agent or under acidic conditions, which promotes the ring closure.

This approach is a common and effective method for the synthesis of quinazolinone derivatives from substituted anilines.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the quinazolinone core.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-((2-bromo-4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)carbonate (Amide Intermediate)

Materials:

-

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

-

2-((tert-butoxycarbonyl)oxy)acetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline (1.0 eq), 2-((tert-butoxycarbonyl)oxy)acetic acid (1.1 eq), and DMAP (0.1 eq).

-

Add anhydrous DCM (100 mL) and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM (20 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexanes) to yield the desired amide intermediate.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >98% |

Protocol 2: Synthesis of 7-bromo-6-fluoro-8-(trifluoromethyl)-[1][2]oxazino[2,3-b]quinazolin-4-one (Quinazolinone Core)

Materials:

-

tert-butyl (2-((2-bromo-4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)carbonate

-

Acetic anhydride

-

Toluene

Procedure:

-

In a 100 mL round-bottom flask, dissolve the amide intermediate (1.0 eq) in acetic anhydride (20 mL).

-

Heat the reaction mixture to reflux (approximately 140 °C) for 4-6 hours.

-

Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the acetic anhydride under reduced pressure.

-

Add toluene (20 mL) and concentrate again to azeotropically remove any remaining acetic anhydride.

-

Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to obtain the quinazolinone core.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-85% |

| Appearance | Pale yellow solid |

| Purity (by HPLC) | >97% |

Derivatization for a Final Agrochemical Product (Hypothetical)

The synthesized quinazolinone core can be further derivatized to produce a final agrochemical product. For instance, a Suzuki coupling reaction could be employed to replace the bromine atom with a substituted pyridine ring, a common moiety in modern insecticides.

Reaction Pathway Diagram

Caption: Hypothetical derivatization via Suzuki coupling.

This final step enhances the biological activity of the molecule, leading to a potent insecticide. The specific choice of the pyridine boronic acid would be guided by structure-activity relationship (SAR) studies to optimize efficacy against target pests.

Conclusion

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is a versatile and valuable intermediate for the synthesis of complex agrochemicals. The protocols outlined in this application note demonstrate a robust pathway to a quinazolinone-based insecticide core, highlighting the utility of this fluorinated building block. The provided methodologies, rooted in established chemical principles, offer a solid foundation for researchers and scientists in the agrochemical industry to develop novel and effective crop protection agents.

References

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. This article highlights the importance of trifluoromethylpyridine moieties in bioactive compounds.

- Pyrifluquinazon | C19H15F7N4O2 | CID 11842644 - PubChem.

- An In-depth Technical Guide to the Chemical Structure and Synthesis Pathway of Pyrifluquinazon. This guide outlines the general synthetic approach to a commercial quinazolinone insecticide.

- Synthesis and characterization of 2‐trifluoromethyl‐4 (3 H)‐quinazolinone derivatives with various 3‐substituents.

Sources

Application Note & Protocol Guide: Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the arylamine motif is a common structural feature.

This guide focuses on a particularly challenging substrate: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline . The successful amination of this molecule requires a nuanced understanding of the reaction mechanism and careful selection of catalytic components. The substrate presents a dual challenge:

-

Electronic Deactivation: The presence of two potent electron-withdrawing groups, fluoro (-F) and trifluoromethyl (-CF₃), significantly modifies the electronic character of the aromatic ring.

-

Steric Hindrance: The bromine atom is positioned ortho to the aniline group, creating a sterically congested environment around the reaction center.

This document provides a detailed exploration of the critical parameters, optimized protocols, and mechanistic insights necessary to overcome these challenges and achieve high-yielding C-N coupling with this valuable synthetic building block.

The Catalytic Cycle: A Mechanistic Overview

A fundamental grasp of the catalytic cycle is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination to furnish the desired product and regenerate the active catalyst.[3][4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling with 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is highly dependent on the judicious selection of four key components: the palladium precatalyst, the phosphine ligand, the base, and the solvent.

Palladium Precatalyst

The role of the precatalyst is to provide a source of active Pd(0). While various sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern, air-stable precatalysts offer convenience and improved reproducibility.[2][5] For this substrate, using a pre-formed complex of palladium with a bulky phosphine ligand can be advantageous.

Phosphine Ligand: The Key to Success

The ligand is arguably the most critical variable for this transformation. The steric and electronic challenges of the substrate necessitate the use of bulky, electron-rich monodentate phosphine ligands.[1][6]

-

Why Bulky Ligands? Ligands such as XPhos , t-BuXPhos , and BrettPhos belong to the dialkylbiaryl phosphine class.[4][7] Their significant steric bulk facilitates the reductive elimination step—the final, product-forming step of the cycle—and helps stabilize the catalytically active monoligated palladium species.[6] This is crucial for overcoming the steric hindrance from the ortho-bromo substituent.

-

Why Electron-Rich Ligands? The electron-donating nature of these ligands increases the electron density on the palladium center, which promotes the initial, often rate-limiting, oxidative addition of the electron-deficient aryl bromide.

Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate.[3]

-

Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most commonly employed and highly effective base for challenging aminations.[7] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, especially when functional group tolerance to alkoxides is a concern.[4]

-

Weaker Bases: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally not potent enough for this type of sterically hindered and deactivated substrate.[7]

Solvent

The choice of solvent impacts the solubility of the reagents and the efficacy of the base.[8][9] Anhydrous, aprotic solvents are standard.

-

Common Choices: Toluene and 1,4-dioxane are excellent choices, with toluene often being preferred for its higher boiling point, allowing for a broader range of reaction temperatures.[7]

Recommended Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using dry solvents and appropriate personal protective equipment (PPE).

Protocol 1: General Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines a general starting point for the coupling of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline with a typical secondary cyclic amine.

Materials:

-

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline (1.0 eq.)

-

Morpholine (1.2 - 1.5 eq.)

-

Pd₂(dba)₃ (1.5 mol%)

-

XPhos (3.0 - 4.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq.)

-

Anhydrous Toluene

Step-by-Step Procedure:

-

Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add NaOtBu (2.0 eq.), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline (1.0 eq.) and morpholine (1.2 eq.).

-

Reaction: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C.

-

Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Quench carefully with water and dilute with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: Amination with a Primary Aniline

Coupling with other anilines can sometimes be more challenging. Adjustments to the ligand and base may be necessary.

Materials:

-

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline (1.0 eq.)

-

Substituted Aniline (1.1 eq.)

-

A G3 or G4 XPhos Palladacycle Precatalyst (2.0 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.2 eq.)

-

Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

-

Setup: In a glovebox, add the XPhos Palladacycle precatalyst (2.0 mol%) and 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline (1.0 eq.) to a dry Schlenk tube.

-

Solvent and Amine: Remove the tube from the glovebox, establish an inert atmosphere, and add anhydrous 1,4-dioxane and the substituted aniline (1.1 eq.) via syringe.

-

Base Addition: Add the LiHMDS solution dropwise at room temperature.

-

Reaction: Seal the tube and heat in an oil bath at 100 °C for 16-24 hours.

-

Work-up and Purification: Follow steps 6-9 from Protocol 1.

Data Summary: Starting Conditions for Optimization

The following table provides recommended starting points for various amine coupling partners. Optimization of temperature, reaction time, and catalyst loading may be required.

| Amine Partner Type | Recommended Ligand | Recommended Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |

| Secondary Aliphatic | XPhos or t-BuXPhos | NaOtBu | Toluene | 100 - 110 | 12 - 24 | Generally high yielding; monitor for potential dehalogenation. |

| Primary Aliphatic | BrettPhos | LiHMDS | 1,4-Dioxane | 80 - 100 | 16 - 24 | BrettPhos can offer improved selectivity for primary amines.[4] |

| Aniline (Primary Aryl) | XPhos | NaOtBu or K₃PO₄ | Toluene | 110 | 18 - 24 | May require slightly higher catalyst loading and temperature. |

| N-H Heterocycles | t-BuXPhos | Cs₂CO₃ or K₃PO₄ | 1,4-Dioxane | 100 - 110 | 18 - 24 | Weaker bases may be sufficient for more acidic N-H partners. |

Visualization of Experimental Workflow

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

References

-

National Institutes of Health (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

-

Wikipedia (2024). Buchwald–Hartwig amination. Available at: [Link]

-